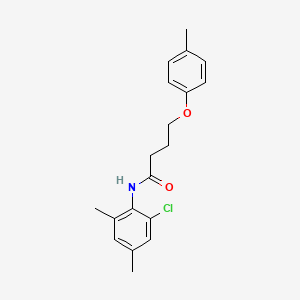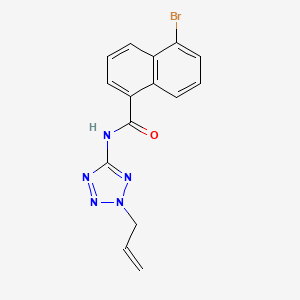![molecular formula C27H27N3O4S B4743980 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide](/img/structure/B4743980.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide
Descripción general
Descripción
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a sulfamoylphenyl group, which can enhance its solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline ring. The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling the reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its fluorescent properties.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The sulfamoylphenyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-nitrobenzamide
- N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methoxy-3-nitrobenzamide
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core and a sulfamoylphenyl group. This combination provides a balance of biological activity and solubility, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.
Propiedades
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-2-34-18-8-17-28-35(32,33)22-15-13-21(14-16-22)29-27(31)24-19-26(20-9-4-3-5-10-20)30-25-12-7-6-11-23(24)25/h3-7,9-16,19,28H,2,8,17-18H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVWSAXQGSJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4743897.png)
![ethyl 2-{cyclopropyl[3-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4743901.png)
![3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4743903.png)
![methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B4743910.png)
![N-(2,4-DIMETHYLPHENYL)-2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4743911.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4743921.png)
![N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4743931.png)
![N-[4-(4-morpholinyl)benzyl]-2-(phenylthio)propanamide](/img/structure/B4743938.png)

![3-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4743948.png)
![N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B4743961.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4743971.png)


